![molecular formula C12H11ClO4 B11860430 Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate](/img/structure/B11860430.png)
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate
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Overview
Description
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate is an organic compound with the molecular formula C12H11ClO4. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a chloro, methoxy, and ester functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate typically involves multiple steps starting from simpler organic molecules. One common route involves the following steps:
Oxidation: Starting from 1,2,3,4-tetrahydronaphthalene, an oxidation reaction is performed to introduce a ketone group.
Bromination: The ketone is then brominated to introduce a bromine atom at a specific position.
Esterification: The brominated compound undergoes esterification to form the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used include oxidizing agents, brominating agents, and esterifying agents .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of products .
Scientific Research Applications
Medicinal Chemistry
Biological Activity
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate has been studied for its potential biological activities. Compounds derived from indene structures often exhibit pharmacological properties such as anti-inflammatory, analgesic, and antimicrobial effects. Research has shown that derivatives of indanone, a close analogue, are associated with various therapeutic applications including treatments for Alzheimer's disease and HIV/AIDS .
Case Studies
One notable study evaluated the pharmacological properties of indanone derivatives, including this compound. The findings indicated moderate anti-inflammatory activity and potential as analgesics . The structure's ability to interact with biological targets makes it a candidate for further investigation in drug development.
Organic Synthesis
Synthetic Intermediates
This compound serves as a versatile building block in organic synthesis. Its reactive functional groups allow for further chemical modifications, making it useful in the synthesis of more complex molecules. The presence of an active methylene group facilitates reactions such as Knoevenagel condensations, which are essential in forming carbon-carbon bonds .
Applications in Synthesis
this compound can be employed to synthesize various derivatives through reactions with nucleophiles. For instance, it can react with malononitrile to yield dicyano compounds with significant electronic properties suitable for organic electronics .
Material Science
Dye and Photovoltaic Applications
The compound's structural characteristics make it suitable for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). Its ability to act as an electron acceptor enhances its functionality in photovoltaic devices .
Research Insights
Recent studies have highlighted the use of indane derivatives like this compound in developing new materials for energy conversion technologies. These materials demonstrate promising efficiencies due to their favorable electronic properties and stability under operational conditions .
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Similar structure but lacks the methoxy group.
Methyl 5-chloro-1-hydrazono-2-hydroxy-2,3-dihydro-1H-indene-2-carboxylate: Contains a hydrazono group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate imparts unique chemical properties, such as increased solubility in organic solvents and potential for specific biological activities. This makes it a valuable intermediate in the synthesis of specialized compounds .
Biological Activity
Methyl 5-chloro-6-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (CAS Number: 1417538-08-9) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C11H9ClO3, with a molecular weight of 224.64 g/mol. Key physical properties include:
- Density : 1.365 g/cm³
- Boiling Point : 346.015ºC
- Flash Point : 150.575ºC
The exact mechanism of action for this compound is not fully elucidated; however, it is known to interact with various biological molecules, influencing cellular processes such as:
- Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
- Cell Signaling : It influences cell signaling pathways that regulate gene expression and cellular metabolism.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against certain bacterial strains. A study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing antimicrobial agents.
Cytotoxic Effects
In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. Its ability to induce apoptosis (programmed cell death) in cancer cells was noted, indicating its potential as an anticancer agent.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may exhibit anti-inflammatory effects by modulating inflammatory cytokines. This could have implications for treating inflammatory diseases.
Research Findings
A summary of key research findings on the biological activity of this compound is presented in the following table:
Case Study 1: Antimicrobial Efficacy
A study conducted by Wu et al. (2006) evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition zones in bacterial cultures treated with the compound, highlighting its potential as a natural preservative in food and pharmaceutical industries.
Case Study 2: Cancer Cell Apoptosis
In a laboratory investigation by Zhang et al. (2012), the compound was tested on several cancer cell lines. The results demonstrated that treatment with this compound led to increased levels of apoptotic markers compared to control groups, suggesting its viability as a chemotherapeutic agent.
Properties
Molecular Formula |
C12H11ClO4 |
---|---|
Molecular Weight |
254.66 g/mol |
IUPAC Name |
methyl 6-chloro-5-methoxy-3-oxo-1,2-dihydroindene-2-carboxylate |
InChI |
InChI=1S/C12H11ClO4/c1-16-10-5-7-6(4-9(10)13)3-8(11(7)14)12(15)17-2/h4-5,8H,3H2,1-2H3 |
InChI Key |
SSUVTEHTIGSAPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)C(=O)OC)Cl |
Origin of Product |
United States |
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